molecular formula C6H13N5 B2423634 N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine CAS No. 1250725-22-4

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

Cat. No. B2423634
CAS RN: 1250725-22-4
M. Wt: 155.205
InChI Key: CHVNEGVHLOEALQ-UHFFFAOYSA-N
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Description

The compound “N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine” is an organic compound containing a tetrazole group and an amine group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their energetic properties and are used in various applications including pharmaceuticals, agrochemicals, and explosives .


Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo reactions at the tetrazole ring, such as substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups like the tetrazole and amine in “N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine” would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Safety and Hazards

Tetrazoles are known to be energetic materials, which means they can potentially be explosive. Therefore, compounds containing tetrazole groups should be handled with care .

Future Directions

The future directions for research on “N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine” would likely depend on its intended applications. For example, if it were being studied as a potential pharmaceutical, future research might focus on testing its biological activity, optimizing its properties through medicinal chemistry, and eventually conducting preclinical and clinical trials .

properties

IUPAC Name

2-methyl-N-(2H-tetrazol-5-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-5(2)3-7-4-6-8-10-11-9-6/h5,7H,3-4H2,1-2H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVNEGVHLOEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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